molecular formula C12H9F3N2O2 B1530551 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 641571-18-8

3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No. B1530551
M. Wt: 270.21 g/mol
InChI Key: GGSUKVFTTLTIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, also known as MIMTFBA, is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a derivative of benzoic acid and is a white, crystalline solid with a molecular weight of 230.2 g/mol. MIMTFBA has been used in the synthesis of various compounds due to its unique structure and properties, and it has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

A novel series of imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid derivatives, were synthesized using coupling agents and investigated for their antimicrobial activity. These compounds showed potent bioactivity against pathogenic fungi and moderate activity against certain gram-negative bacteria, highlighting their potential in antimicrobial research (Dahiya, 2008).

Coordination Polymers and Properties

Research on coordination polymers based on imidazole derivatives demonstrated the synthesis of two compounds under hydrothermal conditions. These compounds were characterized by their structural and luminescent properties, providing insights into the applications of imidazole-based ligands in the development of materials with unique properties (He et al., 2020).

Corrosion Inhibition

The corrosion inhibition properties of imidazole derivatives for mild steel in sulfuric acid were assessed. This study revealed the efficacy of these compounds as corrosion inhibitors, based on various analytical techniques. The findings contribute to the development of new materials for protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Green Synthesis Catalysts

Imidazole derivatives have been utilized as catalysts in green, one-pot, solvent-free synthesis processes. Such applications demonstrate the versatility of imidazole-based compounds in promoting efficient chemical reactions, aligning with the principles of green chemistry (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Metal-Free Oxidation Catalysis

A study on the metal-free oxidation depolymerization of lignin and lignin model compounds using an ionic liquid highlighted the role of imidazole-based compounds in promoting radical reactions. This research provides a route towards the development of sustainable processes for lignin valorization (Yang et al., 2015).

properties

IUPAC Name

3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-5-16-6-17(7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUKVFTTLTIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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